2-Fluoro-N-hydroxynicotinimidamide is a chemical compound with the molecular formula and a molecular weight of approximately 157.13 g/mol. It is classified as an organic compound, specifically a derivative of nicotinic acid, containing a fluorine atom and a hydroxyl group attached to the nitrogen atom of the imidamide functional group. This compound is of interest in medicinal chemistry due to its potential applications in drug development and therapeutic uses.
2-Fluoro-N-hydroxynicotinimidamide belongs to the class of heterocyclic compounds and is categorized under imidamides. It is also related to pyridine derivatives, making it relevant in the study of pharmacological agents targeting various biological pathways.
The synthesis of 2-Fluoro-N-hydroxynicotinimidamide can be achieved through several methods, primarily involving the reaction of 2-fluoronicotinic acid with hydroxylamine or its derivatives. This process typically involves the following steps:
The reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. Typically, reactions may be conducted under reflux conditions in polar solvents like ethanol or methanol.
The molecular structure of 2-Fluoro-N-hydroxynicotinimidamide features a pyridine ring with a fluorine substituent at the 2-position and an imidamide functional group. The structural representation can be depicted as follows:
C1=CN=C(C(=N)O)C(=C1F)NThe compound's structural data includes bond lengths and angles typical for heterocyclic compounds, which can be analyzed using X-ray crystallography or computational chemistry methods to confirm its conformation.
2-Fluoro-N-hydroxynicotinimidamide can participate in various chemical reactions typical for imidamides, including:
The reactivity of this compound can be exploited in synthetic pathways for developing more complex molecules or in medicinal chemistry for designing new therapeutic agents.
The mechanism of action for 2-Fluoro-N-hydroxynicotinimidamide is not fully elucidated but is believed to involve interaction with specific biological targets such as enzymes or receptors related to metabolic pathways. Its structural characteristics suggest potential activity against certain enzymes involved in cellular signaling or metabolism.
Research indicates that compounds similar to 2-Fluoro-N-hydroxynicotinimidamide may exhibit inhibitory effects on specific kinases or receptors, leading to therapeutic effects in diseases such as cancer or inflammatory disorders .
Relevant data from PubChem indicates that this compound has specific reactivity patterns that make it suitable for further investigation in drug development .
2-Fluoro-N-hydroxynicotinimidamide has potential applications in various scientific fields:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.:
CAS No.: